1-(2-Phenylethyl)guanidine
Overview
Description
1-(2-Phenylethyl)guanidine is a chemical compound with the CAS Number: 538-69-2 and a Molecular Weight of 163.22 . It has a linear formula of C9H13N3 .
Molecular Structure Analysis
The molecular structure of 1-(2-Phenylethyl)guanidine is represented by the linear formula C9H13N3 . A detailed theoretical geometric structure analysis can be found in the work by Sibel Demir Kanmazalp .Scientific Research Applications
Chiral Superbases and Guanidines Synthesis : Modified guanidines, including those with 1-phenylethyl groups, have been explored as potential chiral superbases. These compounds were synthesized and evaluated for their potential applications in organic chemistry (Isobe, Fukuda, & Ishikawa, 2000).
Quantum Chemical Calculations : 2-(1-Phenylethylideneamino)guanidine compounds have been characterized using quantum chemical calculations to understand their molecular geometry, charge distribution, and potential applications in nonlinear optical properties (S. D. Kanmazalp, 2017).
DNA Adducts from Styrene Oxide : 7-(2-Hydroxy-1-phenylethyl)- and 7-(2-hydroxy-2-phenylethyl)guanines, derivatives of guanidine, have been synthesized as DNA adducts derived from styrene oxide, which are important for understanding exposure to styrene (J. Novák, Linhart, & Hana Dvorˇáková, 2004).
Optical Isomer Antagonism : Studies on the antagonism between the optical isomers of N-(1-phenylethyl)guanidine have been conducted, particularly in the context of adrenergic-neurone blocking drugs (R. Fielden & A. L. Green, 1966).
Bis(guanidiniums) Derivatives Synthesis : The synthesis and characterization of phenylenedimethylene bis(guanidiniums) derivatives have been reported, highlighting their strong interaction with organic anions and potential applications in receptor chemistry (L. Xiao, 2006).
Biological Activities of Guanidine Compounds : Guanidine compounds, including those with phenylethyl groups, have been reviewed for their biological activities and therapeutic uses in various fields such as CNS, anti-inflammatory, anti-diabetic, and chemotherapeutic agents (F. Sa̧czewski & Łukasz Balewski, 2013).
Future Directions
Guanidines, including 1-(2-Phenylethyl)guanidine, have great potential in various fields due to their unique properties and simple synthesis . They play a crucial role in the metabolism of living organisms and are used as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . Furthermore, they serve as a basis for the creation of modern smart materials . Future research will likely continue to explore these and other potential applications of guanidines.
properties
IUPAC Name |
2-(2-phenylethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLNCUXOUHWLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)guanidine | |
CAS RN |
538-69-2 | |
Record name | N-(2-Phenylethyl)guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.